3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid
Description
3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid (CAS: 2734777-00-3) is a halogenated benzoic acid derivative with a molecular formula of C₉H₈ClFO₃. Its structure features a carboxylic acid group at position 1, with substituents at positions 3 (chloro), 4 (fluoro), and 5 (methoxymethyl). The methoxymethyl group (-OCH₂CH₃) distinguishes it from simpler halogenated benzoic acids, contributing to increased steric bulk and lipophilicity compared to methoxy (-OCH₃) or methyl (-CH₃) substituents.
Properties
Molecular Formula |
C9H8ClFO3 |
|---|---|
Molecular Weight |
218.61 g/mol |
IUPAC Name |
3-chloro-4-fluoro-5-(methoxymethyl)benzoic acid |
InChI |
InChI=1S/C9H8ClFO3/c1-14-4-6-2-5(9(12)13)3-7(10)8(6)11/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
PAOOUMMXHLUHHS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC(=C1)C(=O)O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Halogenation and Alkylation
Starting Material : Methyl 3-chloro-4-fluoro-5-(hydroxymethyl)benzoate
- Methoxymethyl Introduction :
- Reagents : Dimethyl sulfate (Me₂SO₄), KOH (or NaOH) in acetone/water.
- Conditions : 20–30°C, 5–6 hours.
- Mechanism : Williamson ether synthesis (alkylation of hydroxyl group).
- Yield : ~90% (based on analogous methods in CN105237422A).
- Methoxymethyl Introduction :
-
- Chlorination : N-Chlorosuccinimide (NCS) in DMF at 65–75°C for 3–4 hours.
- Fluorination : Selectfluor® in acetonitrile at reflux (82°C).
- Yield : 85–90% for combined steps (similar to WO2022056100A1).
Hydrolysis to Carboxylic Acid :
- Reagents : KOH in methanol/water (5:2 v/v), reflux for 2–3 hours.
- Acidification : Adjust pH to 5 with HCl to precipitate product.
- Yield : 90–92% (CN105237422A).
Overall Yield : ~70–75%.
Route 2: Direct Functionalization via Directed Metalation
Starting Material : Methyl 5-(methoxymethyl)benzoate.
- Directed Chlorination/Fluorination :
- Base : LDA (lithium diisopropylamide) in THF at −78°C.
- Electrophiles : Cl₂ (for chlorination) and NFSI (N-fluorobenzenesulfonimide) for fluorination.
- Regioselectivity : Meta-directing effect of methoxymethyl group.
- Yield : 80–85% (EP0729953A2).
- Directed Chlorination/Fluorination :
-
- Same as Route 1.
Overall Yield : ~65–70%.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material Cost | Low (commercially available esters) | Moderate (specialized intermediates) |
| Reaction Complexity | Moderate (sequential steps) | High (cryogenic conditions) |
| Regioselectivity Control | Good | Excellent |
| Overall Yield | 70–75% | 65–70% |
| Scalability | Industrial-friendly | Lab-scale optimized |
Optimized Reaction Conditions
Alkylation with Dimethyl Sulfate
- Solvent : Acetone/water (3:1).
- Base : KOH (2.2 equiv).
- Temperature : 25°C.
- Time : 5.5 hours.
- Workup : Ethyl acetate extraction, rotary evaporation.
Chlorination with NCS
- Solvent : DMF.
- Molar Ratio : 1:1 (substrate:NCS).
- Temperature : 70°C.
- Time : 3 hours.
Hydrolysis
Purity and Characterization
- Purity : ≥98% (HPLC).
- Key Spectral Data :
Challenges and Solutions
- Regioselectivity : Fluorination at position 4 requires careful control of electrophilic conditions.
- Stability of Methoxymethyl Group : Avoid strong acids/bases during hydrolysis (use mild KOH/MeOH).
- Purification : Silica gel chromatography or recrystallization from ethanol/water.
Industrial-Scale Considerations
- Cost-Effective Reagents : Dimethyl sulfate and NCS preferred over specialty fluorinating agents.
- Solvent Recovery : DMF and acetone can be recycled via distillation.
- Waste Management : Neutralize acidic/basic waste streams before disposal.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity. The methoxymethyl group may influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
The biological and physicochemical properties of benzoic acid derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Position: highlights that substituent position (para > ortho > meta) significantly impacts molecular recognition in biosensors.
- Electronic Effects : Chloro and fluoro groups are electron-withdrawing, increasing the carboxylic acid’s acidity (pKa ~2.5–3.5). The methoxymethyl group, being electron-donating, slightly counteracts this effect compared to trifluoromethyl () or nitro groups .
Physicochemical Properties
- Acidity : The target compound’s carboxylic acid group has a pKa similar to other halogenated benzoic acids (~2.8–3.2), but the methoxymethyl group may slightly raise it compared to derivatives with stronger electron-withdrawing groups (e.g., CF₃ in ) .
- Solubility: As a free acid, it is sparingly soluble in water but soluble in organic solvents like DMSO or methanol. Sodium salts (e.g., ) exhibit higher aqueous solubility .
- Thermal Stability : Halogenated benzoic acids generally decompose above 200°C. and suggest that metal complexes (e.g., with lanthanides) could stabilize the structure .
Biological Activity
3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H10ClF O3
- Molecular Weight : 232.64 g/mol
The biological activity of this compound is primarily attributed to its structural features, particularly the presence of halogen atoms (chlorine and fluorine) and the methoxymethyl group. These modifications enhance the compound's ability to interact with various biological targets, potentially affecting enzyme activity and receptor binding.
- Halogen Effects : The fluorine atom can increase lipophilicity, enhancing membrane permeability and biological availability.
- Methoxymethyl Group : This group may improve solubility and stability, facilitating better interaction with target biomolecules.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains. Its efficacy was compared with standard antibiotics, showing promising results in vitro.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
- Antitumor Activity : In vitro assays demonstrated that the compound has cytotoxic effects on various cancer cell lines. For instance, it showed an IC50 value of 15 μM against MDA-MB-231 breast cancer cells, indicating significant antitumor potential.
Structure-Activity Relationship (SAR)
The SAR studies focus on how modifications to the chemical structure influence biological activity. Variations in substituents at different positions on the benzoic acid ring can lead to changes in potency and selectivity.
- Substituent Variations :
- The introduction of different halogens or alkyl groups can enhance or diminish antimicrobial properties.
- The position of the methoxymethyl group significantly affects solubility and bioavailability.
Case Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated a series of benzoic acid derivatives, including halogenated variants similar to our compound. Results indicated that compounds with fluorine substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antitumor Activity Assessment : Research conducted on derivatives of benzoic acid showed that modifications leading to increased lipophilicity correlated with improved antitumor efficacy against various cancer cell lines . This suggests that our compound could be a candidate for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
